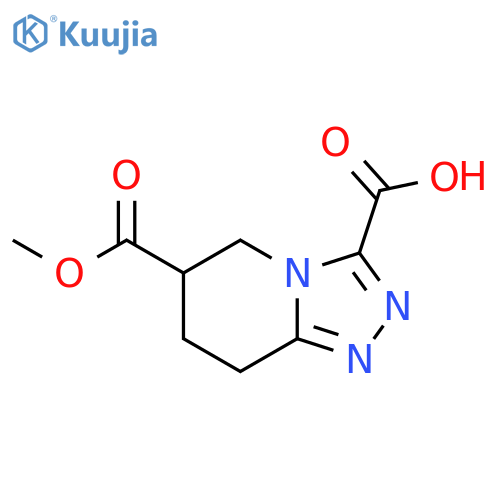Cas no 2171885-36-0 (6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid)

2171885-36-0 structure
商品名:6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid
6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid
- EN300-1613349
- 2171885-36-0
- 6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
-
- インチ: 1S/C9H11N3O4/c1-16-9(15)5-2-3-6-10-11-7(8(13)14)12(6)4-5/h5H,2-4H2,1H3,(H,13,14)
- InChIKey: PAWJLIIJRQMSJY-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1CN2C(C(=O)O)=NN=C2CC1)=O
計算された属性
- せいみつぶんしりょう: 225.07495584g/mol
- どういたいしつりょう: 225.07495584g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1613349-10.0g |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 10g |
$7927.0 | 2023-06-04 | ||
| Enamine | EN300-1613349-1.0g |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 1g |
$1844.0 | 2023-06-04 | ||
| Enamine | EN300-1613349-250mg |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 250mg |
$1696.0 | 2023-09-23 | ||
| Enamine | EN300-1613349-500mg |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 500mg |
$1770.0 | 2023-09-23 | ||
| Enamine | EN300-1613349-0.25g |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 0.25g |
$1696.0 | 2023-06-04 | ||
| Enamine | EN300-1613349-0.5g |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 0.5g |
$1770.0 | 2023-06-04 | ||
| Enamine | EN300-1613349-0.1g |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 0.1g |
$1623.0 | 2023-06-04 | ||
| Enamine | EN300-1613349-1000mg |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 1000mg |
$1844.0 | 2023-09-23 | ||
| Enamine | EN300-1613349-2500mg |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 2500mg |
$3611.0 | 2023-09-23 | ||
| Enamine | EN300-1613349-5000mg |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 5000mg |
$5345.0 | 2023-09-23 |
6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
2171885-36-0 (6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid) 関連製品
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
